Dothiepin

Übersicht

Beschreibung

Es ist strukturell mit Amitriptylin verwandt und wurde in verschiedenen europäischen und südasiatischen Ländern sowie in Australien, Südafrika und Neuseeland weit verbreitet eingesetzt . Dothiepin wirkt als Serotonin-Noradrenalin-Wiederaufnahmehemmer (SNRI) und zeigt auch antihistaminische, antiadrenerge, antiserotonerge, anticholinerge und Natriumkanal-blockierende Wirkungen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit dem entsprechenden Dibenzothiepin-Derivat. Eine übliche Methode beinhaltet die Reaktion von Dibenzothiepin mit einem geeigneten Alkylierungsmittel, um die Dimethylaminopropyl-Seitenkette einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Acetonitril oder Methanol und können die Anwesenheit einer Base erfordern, um die Reaktion zu erleichtern . Industrielle Produktionsmethoden beinhalten häufig eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen, die jedoch für höhere Ausbeuten und Reinheit optimiert sind .

Vorbereitungsmethoden

The synthesis of dothiepin involves several steps, starting from the appropriate dibenzothiepin derivative. One common method involves the reaction of dibenzothiepin with a suitable alkylating agent to introduce the dimethylaminopropyl side chain. The reaction conditions typically involve the use of solvents such as acetonitrile or methanol and may require the presence of a base to facilitate the reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

Dothiepin undergoes oxidation at its sulfur atom and via metabolic pathways to form sulfoxide derivatives, a key process in its biotransformation.

Key Pathways

-

S-Oxidation : The sulfur atom in the dibenzothiepine ring is oxidized to form This compound sulfoxide (C₁₉H₂₁NO₃S) using agents like hydrogen peroxide or peracids. This reaction occurs under mild conditions (0–25°C) in organic solvents such as dichloromethane .

-

Metabolic Oxidation : Hepatic cytochrome P450 enzymes mediate S-oxidation to produce This compound sulfoxide and northis compound sulfoxide , both pharmacologically active metabolites .

Analytical Oxidation

In alkaline conditions, this compound reacts with potassium permanganate (KMnO₄) to form manganate ions (MnO₄²⁻), detectable at 610 nm . This reaction forms the basis for spectrophotometric quantification :

| Parameter | Value |

|---|---|

| Reaction Time | 25 minutes |

| Linear Range | 4–24 µg/mL |

| Recovery Rate | 99.33 ± 0.42% |

Reduction Reactions

This compound sulfoxide can be reduced back to the parent compound using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions. This reversibility is exploited in synthetic and metabolic studies.

Substitution Reactions

The sulfoxide group in this compound sulfoxide participates in nucleophilic substitution reactions. For example:

-

Amine Substitution : Reacts with primary amines in the presence of a base to form substituted derivatives.

Metabolic Reactions

This compound’s metabolism involves two primary pathways :

N-Demethylation

-

Catalyzed by hepatic CYP450 enzymes, producing northis compound (desmethylthis compound), a potent norepinephrine reuptake inhibitor.

S-Oxidation and Conjugation

-

S-oxidation yields sulfoxide metabolites.

-

Glucuronidation converts metabolites into water-soluble forms for excretion.

Metabolite Activity

| Metabolite | Pharmacological Activity |

|---|---|

| Northis compound | Potent NET inhibition |

| This compound sulfoxide | Moderate SERT/NET inhibition |

Analytical Derivatization

This compound reacts with 4-chloro-7-nitrobenzofurazan (NBD-Cl) in sodium bicarbonate to form a chromophore measurable at 470 nm :

| Parameter | Value |

|---|---|

| Reaction Time | 60 minutes |

| Linear Range | 50–250 µg/mL |

| Recovery Rate | 99.88 ± 0.53% |

Stability and Degradation

This compound is stable under acidic conditions but degrades in strongly alkaline or oxidative environments. Photodegradation studies indicate sensitivity to UV light, necessitating storage in opaque containers .

Interaction with Biological Targets

While not a direct chemical reaction, this compound’s binding to transporters and receptors influences its therapeutic and toxicological profiles :

| Target | Affinity (Kᵢ, nM) |

|---|---|

| Serotonin Transporter | 8.6–78 |

| Norepinephrine Transporter | 46–70 |

| Histamine H₁ Receptor | 3.6–4 |

Environmental Reactivity

This compound sulfoxide has been detected in wastewater, indicating environmental persistence. Studies highlight its resistance to conventional water treatment processes, posing ecological risks .

Wissenschaftliche Forschungsanwendungen

Introduction to Dothiepin

This compound, also known as dosulepin, is a tricyclic antidepressant primarily used in the treatment of major depressive disorders and certain anxiety-related conditions. It has gained recognition for its effectiveness in alleviating symptoms associated with depression while exhibiting a relatively favorable side effect profile compared to other tricyclic antidepressants. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.

Treatment of Major Depressive Disorders

This compound is widely prescribed for major depressive disorders, particularly in Europe. Clinical studies have demonstrated its efficacy in improving depressive symptoms and associated anxiety. A notable study compared this compound with doxepin, revealing significant improvements in depressive symptoms and sleep parameters in patients receiving this compound, with a superior adverse effect profile compared to doxepin .

Table 1: Clinical Efficacy of this compound in Depression

| Study Type | Sample Size | Dosage (mg/day) | Improvement Metrics | Findings |

|---|---|---|---|---|

| Randomized Controlled Trial | 579 | 150 | Depression Rating Scales | Significant improvement vs. placebo |

| Double-Blind Study | 33 | 150 | Depressive Symptoms | Comparable efficacy to amitriptyline |

Management of Sleep Disorders

Recent research has highlighted this compound's effectiveness in treating various sleep disorders, particularly insomnia. Low-dose this compound has been shown to be effective with minimal side effects and low abuse potential, making it a suitable option for patients suffering from chronic or transient insomnia .

Table 2: this compound for Sleep Disorders

| Study Focus | Dosage (mg) | Type of Insomnia | Results |

|---|---|---|---|

| Treatment of Chronic Insomnia | <50 | Chronic | Effective with minimal side effects |

| Treatment of Transient Insomnia | <25 | Transient | Rapid onset of action |

Pain Management in Rheumatoid Arthritis

This compound has also been studied for its analgesic properties in patients with rheumatoid arthritis. A double-blind study indicated that this compound effectively reduced pain, disability, and the duration of early morning stiffness without significant differences from placebo groups regarding mood improvement .

Table 3: Efficacy of this compound in Rheumatoid Arthritis

| Study Type | Sample Size | Dosage (mg/day) | Pain Reduction Metrics | Findings |

|---|---|---|---|---|

| Double-Blind Placebo-Controlled | 48 | Up to 150 | Visual Analogue Scale (VAS) | Significant pain reduction observed |

Treatment of Fibromyalgia Symptoms

This compound is utilized in managing fibromyalgia symptoms, where it helps alleviate pain through its antidepressant properties. Its role involves modulating neurotransmitter activity to dampen pain signals, thereby improving the overall quality of life for patients suffering from this chronic condition .

Table 4: this compound's Role in Fibromyalgia

| Study Focus | Dosage (mg) | Symptoms Addressed | Results |

|---|---|---|---|

| Clinical Review | Varies | Pain, Sleep Quality | Positive impact on multiple symptoms |

Pharmacokinetics and Safety Profile

This compound is rapidly absorbed after oral administration, achieving maximum plasma concentration within approximately three hours. It is metabolized by cytochrome P450 enzymes, which can lead to drug interactions with other medications that utilize this metabolic pathway . The safety profile is generally favorable, with fewer central nervous system and cardiovascular side effects compared to other tricyclic antidepressants like amitriptyline .

Wirkmechanismus

Dothiepin exerts its antidepressant effects by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft, thereby increasing the levels of these neurotransmitters in the brain . This action is mediated through the blockade of serotonin and norepinephrine transporters. Additionally, this compound has anticholinergic, antihistamine, and sodium channel-blocking properties, which contribute to its overall pharmacological profile .

Vergleich Mit ähnlichen Verbindungen

Dothiepin ähnelt anderen trizyklischen Antidepressiva wie Amitriptylin, Imipramin und Doxepin. Es hat ein einzigartiges Profil aufgrund seiner Kombination aus Serotonin- und Noradrenalin-Wiederaufnahmehemmung zusammen mit seinen antihistaminischen und anticholinergen Wirkungen . Im Vergleich zu Amitriptylin hat this compound eine geringere Häufigkeit anticholinerger Nebenwirkungen, aber eine ähnliche therapeutische Wirksamkeit . Andere ähnliche Verbindungen sind Maprotilin, Mianserin, Fluoxetin, Fluvoxamin und Trazodon .

Biologische Aktivität

Dothiepin, also known as dosulepin, is a tricyclic antidepressant (TCA) that has been extensively studied for its pharmacological properties and therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

This compound primarily exerts its antidepressant effects through the inhibition of the reuptake of neurotransmitters, specifically noradrenaline and serotonin (5-HT). Research indicates that this compound is a potent inhibitor of noradrenaline and 5-HT uptake, with its metabolites also contributing to these effects. Notably, the secondary amine metabolite northiaden exhibits a higher selectivity for noradrenaline reuptake inhibition compared to this compound itself .

Key Findings on Reuptake Inhibition

- This compound : Inhibits both noradrenaline and serotonin uptake.

- Northiaden : More selective for noradrenaline uptake.

- Sulfoxide Metabolites : Show minimal activity in reuptake inhibition.

Pharmacokinetics

This compound is rapidly absorbed after oral administration, achieving maximum plasma concentrations within approximately 3 hours. The drug undergoes extensive first-pass metabolism, resulting in an estimated oral bioavailability of around 30% . It is highly protein-bound (80-90%) in plasma, which influences its distribution and therapeutic efficacy.

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | ~3 hours |

| Oral Bioavailability | ~30% |

| Protein Binding | 80-90% |

| Volume of Distribution | >10 L/kg |

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating depression and anxiety disorders. A notable study assessed the effectiveness and tolerability of an eight-week treatment regimen with this compound. The results indicated significant improvements in depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D).

Study Results

- Baseline HAM-D Score : 21.2 (SD 4.1)

- HAM-D Score Change at Week 4 : -5.5 (95% CI -6.1 to -4.7; p<0.0001)

- HAM-D Score Change at Week 8 : -12.7 (95% CI -13.7 to -11.8; p<0.0001)

- HAM-A Score Change at Week 8 : -8.3 (95% CI -9.3 to -7.3; p<0.0001) .

Safety Profile

While this compound is generally well-tolerated, it is associated with several side effects. Common adverse events include dry mouth, insomnia, headache, blurred vision, and drowsiness . The safety profile was assessed through an adverse event checklist during clinical trials.

Side Effects Overview

| Side Effect | Frequency (%) |

|---|---|

| Dry Mouth | Common |

| Insomnia | Common |

| Headache | Common |

| Blurred Vision | Less Common |

| Drowsiness | Common |

Case Studies

Several case studies have highlighted both the therapeutic benefits and potential adverse effects associated with this compound treatment:

- Case Study on Rheumatoid Arthritis : this compound was found effective in relieving pain and disability in patients with rheumatoid arthritis, showing significant reductions in pain scores over a 12-week period .

- Hypomanic Symptoms : A case report described a patient who developed transient hypomanic symptoms after switching from sertraline to this compound . This indicates the need for careful monitoring when initiating treatment.

Eigenschaften

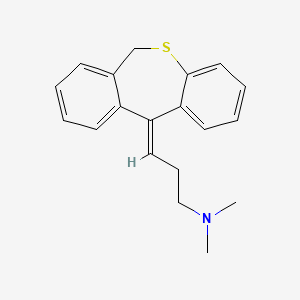

IUPAC Name |

(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NS/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTUQLWOUWZIMZ-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873548 | |

| Record name | cis-Dothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

171-172 °C | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.5 mg/L @ 25 °C /Estimated/ | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.3X10-7 mm Hg @ 25 °C /Estimated/ | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Dothiepin is a tricyclic antidepressant that is structurally related to amitriptyline. It appears that the antidepressant activity of dothiepin is mediated through facilitation of noradrenergic neurotransmission by uptake inhibition and possibly also by enhancement of serotoninergic neurotransmission. The overall therapeutic efficacy of dothiepin is very similar to that of amitriptyline. | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25627-38-7, 113-53-1 | |

| Record name | Dothiepin, Z- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025627387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Dothiepin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dosulepin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOTHIEPIN, Z- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ377VWX9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

55-57 °C, MW: 331.91; crystals from ethanol-ether; mp:218-221 °C; UV max (methanol): 232,260, 309 nm (log E 4.41, 3.97, 3.53) /Hydrochloride/ | |

| Record name | DOTHIEPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.